N-Methylmoranoline

Description

glucosidase inhibito

Properties

IUPAC Name |

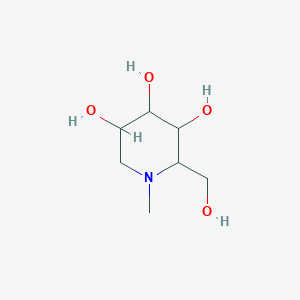

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4/c1-8-2-5(10)7(12)6(11)4(8)3-9/h4-7,9-12H,2-3H2,1H3/t4-,5+,6-,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKDPDFZMNYDLR-XZBKPIIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C(C1CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30875703 |

Source

|

| Record name | N-Methyldeoxynojirimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69567-10-8 |

Source

|

| Record name | N-Methyl-1-deoxynojirimycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69567-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyldeoxynojirimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069567108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyldeoxynojirimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLDEOXYNOJIRIMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZS8607G9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methylmoranoline: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmoranoline, also known as N-methyl-1-deoxynojirimycin, is a potent inhibitor of α-glucosidase enzymes. As a derivative of moranoline (1-deoxynojirimycin), a naturally occurring iminosugar found in mulberry leaves and other plants, this compound holds significant therapeutic potential, particularly in the management of metabolic disorders such as type 2 diabetes. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its enzymatic inhibition, cellular effects, and influence on key signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising compound.

Core Mechanism of Action: α-Glucosidase Inhibition

The primary mechanism of action of this compound is the competitive inhibition of α-glucosidase enzymes. These enzymes, located in the brush border of the small intestine, are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting these enzymes, this compound delays carbohydrate digestion and reduces the rate of glucose absorption, thereby lowering postprandial blood glucose levels.

Enzyme Kinetics and Inhibitory Potency

While specific kinetic data for this compound is not extensively published, studies on a series of N-alkyl-1-deoxynojirimycin derivatives provide valuable insights into its inhibitory potential. These studies consistently demonstrate a competitive inhibition model.

A kinetic study of novel N-alkyl-1-deoxynojirimycin derivatives revealed that these compounds are competitive inhibitors of α-glucosidase.[1][2] For instance, certain derivatives exhibited potent inhibitory activity with Ki values in the micromolar range.[1][2] The inhibitory constants (Ki) for some of the most active N-alkyl derivatives were found to be 10 µM, 52 µM, and 150 µM, respectively, indicating a strong binding affinity to the enzyme's active site.[1][2]

The table below summarizes the α-glucosidase inhibitory activities of various N-alkyl-1-deoxynojirimycin derivatives, providing a comparative context for the expected potency of this compound.

| Compound | IC50 (µM) | Inhibition Type | Ki (µM) | Reference |

| Acarbose (standard) | 822.0 ± 1.5 | - | - | [1] |

| 1-Deoxynojirimycin (parent compound) | 222.4 ± 0.5 | Competitive | - | [1] |

| N-Alkyl-1-deoxynojirimycin Derivative 1 | 30.0 ± 0.6 | Competitive | 10 | [1] |

| N-Alkyl-1-deoxynojirimycin Derivative 2 | 160.5 ± 0.6 | Competitive | 52 | [1] |

| N-Alkyl-1-deoxynojirimycin Derivative 3 | 559.3 ± 0.28 | Competitive | 150 | [1] |

Note: The derivative numbering is for illustrative purposes based on the cited study.

The competitive nature of this inhibition is a key aspect of its mechanism. This compound, with its structural similarity to the natural substrate (a monosaccharide), binds to the active site of the α-glucosidase enzyme, thereby preventing the binding and subsequent hydrolysis of dietary carbohydrates.

Cellular Effects: Beyond the Gut

The inhibitory action of this compound is not confined to intestinal α-glucosidases. As a small, cell-permeable molecule, it can also affect intracellular α-glucosidases, particularly those located in the endoplasmic reticulum (ER).

Inhibition of N-linked Oligosaccharide Processing

ER-resident α-glucosidases I and II play a critical role in the quality control of glycoprotein folding. These enzymes are responsible for trimming glucose residues from N-linked oligosaccharides of newly synthesized glycoproteins. Inhibition of these enzymes by deoxynojirimycin analogues, such as N-butyl- and N-nonyl-DNJ, has been shown to disrupt this process.[3][4] This leads to the accumulation of glucosylated glycoproteins in the ER, which can affect their proper folding and subsequent trafficking.[3][4] This disruption in glycoprotein processing is also a key mechanism for the antiviral activity of some iminosugars.

Modulation of Intracellular Signaling Pathways

Recent research on 1-deoxynojirimycin, the parent compound of this compound, has unveiled its ability to modulate key intracellular signaling pathways, suggesting a broader range of cellular effects beyond direct enzyme inhibition.

Activation of the PI3K/AKT Signaling Pathway

Studies have shown that 1-deoxynojirimycin can alleviate insulin resistance by activating the insulin signaling pathway, specifically the PI3K/AKT pathway, in skeletal muscle.[5] This activation leads to increased phosphorylation of AKT and PI3K, which in turn promotes the translocation of GLUT4 to the plasma membrane, enhancing glucose uptake.[5] Given the structural similarity, it is highly probable that this compound shares this ability to positively modulate insulin signaling.

Upregulation of the NRF2/OGG1 Antioxidant Pathway

1-Deoxynojirimycin has also been demonstrated to mitigate high-glucose-induced oxidative DNA damage by activating the NRF2/OGG1 signaling pathway.[6] It promotes the phosphorylation and activation of AKT, which subsequently leads to the upregulation of the transcription factor NRF2.[6] NRF2 then enhances the expression of antioxidant enzymes and DNA repair enzymes like 8-oxoguanine DNA glycosylase (OGG1).[6] This suggests a potential role for this compound in cellular protection against oxidative stress.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is a standard method to determine the inhibitory activity of compounds against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na2CO3)

-

Test compound (this compound)

-

Acarbose (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

Prepare various concentrations of the test compound and acarbose in phosphate buffer.

-

In a 96-well plate, add a specific volume of the enzyme solution to wells containing either the test compound, positive control, or buffer (for control).

-

Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding a solution of pNPG to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 20 minutes).

-

Stop the reaction by adding a sodium carbonate solution to each well.

-

Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound exerts its primary therapeutic effect through the competitive inhibition of α-glucosidase enzymes, leading to delayed carbohydrate digestion and a reduction in postprandial hyperglycemia. Beyond this intestinal action, its ability to permeate cells and inhibit intracellular α-glucosidases involved in glycoprotein processing suggests a wider range of biological activities. Furthermore, emerging evidence on its parent compound, 1-deoxynojirimycin, points towards the modulation of crucial cellular signaling pathways such as PI3K/AKT and NRF2/OGG1, indicating potential roles in improving insulin sensitivity and protecting against oxidative stress. This multifaceted mechanism of action underscores the potential of this compound as a valuable therapeutic agent and warrants further investigation to fully elucidate its clinical applications.

References

- 1. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

N-Methylmorpholine: A Comprehensive Physicochemical and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of N-Methylmorpholine (NMM), a versatile tertiary amine widely utilized in organic synthesis and pharmaceutical development. This document offers a compilation of its core properties, detailed experimental methodologies for their determination, and a summary of its synthesis.

Physicochemical Properties of N-Methylmorpholine

N-Methylmorpholine, a colorless liquid with a characteristic amine odor, is a crucial building block and catalyst in numerous chemical reactions. A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁NO | [1][2] |

| Molecular Weight | 101.15 g/mol | [1][2] |

| Melting Point | -66 °C | [1] |

| Boiling Point | 115-116 °C | [1] |

| pKa of Conjugate Acid | 7.38 | [1] |

| logP (Octanol-Water) | -0.32 | [3] |

| Water Solubility | Miscible | [4] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, and ethyl acetate. | [2][4] |

| Density | 0.92 g/mL at 25 °C | [1] |

| Refractive Index | 1.435 at 20 °C | [3] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of N-Methylmorpholine.

Determination of Melting Point

The melting point of N-Methylmorpholine, being a low-melting solid, can be determined using a standard capillary melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Sealed capillary tubes

-

Low-temperature thermometer

Procedure:

-

A sample of N-Methylmorpholine is solidified by cooling it below its melting point.

-

A small amount of the solidified sample is introduced into a capillary tube, which is then sealed.[3]

-

The capillary tube is placed in the heating block of the melting point apparatus.[5]

-

The sample is heated at a controlled rate.[5]

-

The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[3][6] For a pure compound, this range should be narrow.[7]

Determination of pKa by Potentiometric Titration

The pKa of the conjugate acid of N-Methylmorpholine can be determined by potentiometric titration.

Apparatus:

-

pH meter with a combination pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

A known concentration of N-Methylmorpholine solution is prepared in deionized water.

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

The solution is titrated with the standardized HCl solution, and the pH is recorded after each addition of the titrant.[8][9]

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point.[10]

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) can be determined using the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Apparatus:

-

Separatory funnel

-

Mechanical shaker

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

n-Octanol and deionized water

Procedure:

-

n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

A known concentration of N-Methylmorpholine is dissolved in the water-saturated octanol or octanol-saturated water.

-

A known volume of this solution is placed in a separatory funnel with a known volume of the other phase.

-

The funnel is shaken for a set period to allow for partitioning of the N-Methylmorpholine between the two phases.

-

The mixture is then centrifuged to ensure complete phase separation.

-

The concentration of N-Methylmorpholine in each phase is determined by HPLC.[11]

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis of N-Methylmorpholine

N-Methylmorpholine can be synthesized through various methods. A common industrial method involves the reaction of methylamine with diethylene glycol.[1]

Reaction: Diethylene glycol reacts with methylamine over a catalyst at elevated temperature and pressure to yield N-Methylmorpholine.[4][12]

A simplified workflow for this synthesis is depicted below.

Biological Activity and Signaling Pathways

Currently, there is a lack of scientific literature describing specific signaling pathways in which N-Methylmorpholine acts as a direct signaling molecule. Its biological relevance primarily stems from its use as a building block in the synthesis of various biologically active compounds and as a catalyst in the production of pharmaceuticals.[2][13] For instance, it is used in the synthesis of certain antibiotics and muscle relaxants.[2]

The N-oxide derivative, N-Methylmorpholine N-oxide (NMMO), is a well-known oxidant in organic synthesis and is used as a solvent for cellulose in the Lyocell process.[14][15][16] While the biotransformation of NMMO to N-methylmorpholine by certain bacteria has been reported, this represents a metabolic pathway rather than a signaling cascade.

Further research is required to elucidate any potential direct roles of N-Methylmorpholine in cellular signaling.

References

- 1. N-Methylmorpholine - Wikipedia [en.wikipedia.org]

- 2. N-Methyl morpholine Dealer and Distributor | N-Methyl morpholine Supplier | N-Methyl morpholine Stockist | N-Methyl morpholine Importers [multichemindia.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. hnsincere.com [hnsincere.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. agilent.com [agilent.com]

- 12. KR100280138B1 - Method for Preparation of N-methylmorpholine - Google Patents [patents.google.com]

- 13. atamankimya.com [atamankimya.com]

- 14. N-Methylmorpholine N-oxide - Wikipedia [en.wikipedia.org]

- 15. N-METHYLMORPHOLINE-N-OXIDE - Ataman Kimya [atamanchemicals.com]

- 16. atamankimya.com [atamankimya.com]

N-Methylmoranoline: A Technical Deep Dive into its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylmoranoline (NMM), also known as N-methyl-1-deoxynojirimycin (N-Me-DNJ), is a potent α-glucosidase inhibitor that has been the subject of significant research interest for its potential therapeutic applications, particularly in the management of type 2 diabetes. As a derivative of 1-deoxynojirimycin (DNJ), a naturally occurring iminosugar found in mulberry leaves and certain microorganisms, NMM exhibits a modified pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of its mechanism and development workflow to serve as a valuable resource for researchers in the field.

Introduction

The global prevalence of type 2 diabetes mellitus has necessitated the development of novel therapeutic strategies. One established approach is the inhibition of α-glucosidases, enzymes located in the brush border of the small intestine that are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, the rate of glucose absorption is delayed, leading to a reduction in postprandial hyperglycemia.

1-Deoxynojirimycin (DNJ), a polyhydroxylated piperidine alkaloid, is a well-characterized and potent α-glucosidase inhibitor.[1] However, its therapeutic potential is sometimes limited by its physicochemical properties. This has led to the exploration of various DNJ derivatives to enhance efficacy, selectivity, and pharmacokinetic properties. This compound, the N-methylated analog of DNJ, represents one such derivative that has demonstrated promising characteristics as an α-glucosidase inhibitor.

Discovery and Synthesis

The discovery of this compound is rooted in the extensive research on 1-deoxynojirimycin and its derivatives. Early studies focused on modifying the structure of DNJ to investigate structure-activity relationships. The synthesis of N-alkylated DNJ derivatives, including this compound, has been achieved through various synthetic routes, typically starting from 1-deoxynojirimycin.

General Synthesis of N-Alkyl-Deoxynojirimycin Derivatives

A common synthetic approach involves the reductive amination of 1-deoxynojirimycin with an appropriate aldehyde or ketone. For the synthesis of this compound, formaldehyde is used as the carbonyl compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: 1-deoxynojirimycin is dissolved in a suitable solvent, such as methanol.

-

Addition of Reagents: An aqueous solution of formaldehyde is added to the DNJ solution, followed by the addition of a reducing agent, such as sodium borohydride or catalytic hydrogenation with a catalyst like palladium on carbon (Pd/C).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period, typically several hours, until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: The solvent is evaporated under reduced pressure. The residue is then purified using techniques like ion-exchange chromatography or silica gel column chromatography to yield pure this compound.

Mechanism of Action

This compound exerts its primary therapeutic effect by competitively inhibiting α-glucosidase enzymes in the small intestine. This inhibition slows down the digestion of complex carbohydrates, thereby reducing the rate of glucose absorption and mitigating postprandial blood glucose spikes.

α-Glucosidase Inhibition

The inhibitory activity of this compound against α-glucosidases has been evaluated in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of inhibition.

Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

-

Incubation: Various concentrations of this compound are pre-incubated with the α-glucosidase solution for a short period at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the pNPG substrate.

-

Measurement: The hydrolysis of pNPG to p-nitrophenol is monitored by measuring the absorbance at 405 nm over time using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration. Acarbose is often used as a positive control.[2]

Kinetic Studies

Kinetic studies are performed to understand the mode of enzyme inhibition. Lineweaver-Burk plots are commonly used to distinguish between competitive, non-competitive, and uncompetitive inhibition. Studies on N-alkylated DNJ derivatives have often shown a competitive mode of inhibition for α-glucosidase.[3]

Experimental Protocol: Enzyme Inhibition Kinetics

-

Assay Setup: The α-glucosidase inhibition assay is performed as described above, but with varying concentrations of both the inhibitor (this compound) and the substrate (pNPG).

-

Data Collection: The initial reaction velocities (V) are measured for each combination of substrate and inhibitor concentrations.

-

Lineweaver-Burk Plot: The data is plotted as 1/V versus 1/[S] (where [S] is the substrate concentration) for each inhibitor concentration.

-

Analysis: The pattern of the lines on the Lineweaver-Burk plot reveals the mode of inhibition. For competitive inhibition, the lines intersect on the y-axis. The inhibition constant (Ki) can be calculated from these plots.

Preclinical Development

The preclinical development of this compound has involved in vitro and in vivo studies to assess its efficacy and pharmacokinetic profile.

In Vitro Studies

Comparative studies of N-alkylated 1-deoxynojirimycin derivatives have provided valuable insights into the structure-activity relationship. The length and nature of the N-alkyl chain can significantly influence the inhibitory potency against different glycosidases.

Table 1: Comparative α-Glucosidase Inhibitory Activity of N-Alkylated DNJ Derivatives

| Compound | Alkyl Chain | IC50 (µM) vs. α-glucosidase | Reference |

|---|---|---|---|

| 1-Deoxynojirimycin (DNJ) | H | 222.4 ± 0.5 | [3] |

| This compound (N-Me-DNJ) | CH3 | Data not consistently reported in comparative studies | |

| N-Ethyl-DNJ | C2H5 | >2000 | [3] |

| N-Propyl-DNJ | C3H7 | 1000 ± 0.5 | [3] |

| N-Butyl-DNJ | C4H9 | 559.3 ± 0.28 | [3] |

| Acarbose (Standard) | - | 822.0 ± 1.5 |[3] |

Note: Specific IC50 values for this compound are not consistently available in direct comparative studies with a homologous series under identical experimental conditions.

In Vivo Studies

In vivo studies in animal models of diabetes are crucial for evaluating the therapeutic potential of this compound. These studies typically assess the effect of the compound on postprandial blood glucose levels after a carbohydrate challenge.

Experimental Protocol: Oral Carbohydrate Tolerance Test in a Diabetic Rat Model

-

Animal Model: A diabetic rat model is established, often by inducing diabetes with streptozotocin (STZ).

-

Dosing: The diabetic rats are fasted overnight and then administered this compound orally at various doses. A control group receives the vehicle.

-

Carbohydrate Challenge: After a set period (e.g., 30 minutes), a carbohydrate load (e.g., sucrose or starch solution) is administered orally to all animals.

-

Blood Glucose Monitoring: Blood samples are collected from the tail vein at different time points (e.g., 0, 30, 60, 90, and 120 minutes) after the carbohydrate challenge.

-

Data Analysis: Blood glucose levels are measured, and the area under the curve (AUC) for the blood glucose concentration-time profile is calculated to assess the overall effect on postprandial hyperglycemia.

Pharmacokinetic Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Limited pharmacokinetic data is available for this compound, often in comparison to other N-alkylated DNJ derivatives.

Table 2: Comparative Pharmacokinetic Parameters of this compound and N-Benzyl-deoxynojirimycin in Rats

| Parameter | This compound (MedNM) | N-Benzyl-deoxynojirimycin (BndNM) |

|---|---|---|

| Elimination Half-life (t1/2) | 32 min | 69 min |

| Steady-state Distribution Volume (Vss) | 164 mL | 322 mL |

| Clearance (CL) | 6.3 mL/min | 4.0 mL/min |

| Oral Bioavailability | - | 100% |

| n-octanol/Krebs partition coefficient | 0.004 | 0.28 |

Source: Adapted from a study comparing the N-methyl and N-benzyl analogs of 1-deoxynojirimycin.[3]

Visualizing the Core Concepts

Signaling Pathway

While the primary mechanism of this compound is the direct inhibition of α-glucosidase, its downstream effects on glucose metabolism can be linked to broader cellular signaling pathways. For instance, by reducing the influx of glucose into the bloodstream, it can indirectly influence insulin signaling and the activity of key metabolic regulators like AMP-activated protein kinase (AMPK). However, direct modulation of these pathways by this compound has not been extensively documented. The following diagram illustrates the general context of glucose metabolism and the point of intervention for α-glucosidase inhibitors.

Caption: Mechanism of action of this compound in reducing postprandial hyperglycemia.

Experimental Workflow

The development of this compound follows a standard preclinical drug discovery workflow, from initial synthesis and in vitro screening to in vivo efficacy and pharmacokinetic studies.

Caption: Preclinical development workflow for this compound.

Conclusion and Future Directions

This compound, a derivative of the natural α-glucosidase inhibitor 1-deoxynojirimycin, has demonstrated potential as a therapeutic agent for managing type 2 diabetes. Its primary mechanism of action involves the competitive inhibition of intestinal α-glucosidases, leading to a reduction in postprandial hyperglycemia. Preclinical studies have provided some insights into its efficacy and pharmacokinetic profile, suggesting that N-alkylation can modulate these properties.

Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes comprehensive dose-response studies in various animal models of diabetes, detailed pharmacokinetic and toxicology assessments, and investigations into its long-term effects on glycemic control and diabetic complications. Additionally, exploring its potential effects on other cellular pathways involved in glucose homeostasis could open new avenues for its therapeutic application. The data and protocols presented in this guide aim to facilitate and inform future research in this promising area of drug discovery.

References

- 1. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of N-Methylmoranoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylmoranoline, a derivative of the iminosugar moranoline (also known as 1-deoxynojirimycin), is a notable inhibitor of α-glucosidase enzymes. This technical guide provides a comprehensive overview of the in vitro activity of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. The primary focus is on its potent inhibitory effects on key α-glucosidases involved in carbohydrate metabolism, with an exploration of its potential antiviral properties. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of α-glucosidase inhibitors for therapeutic applications.

Introduction

α-Glucosidase inhibitors are a class of compounds that interfere with the enzymatic cleavage of complex carbohydrates into absorbable monosaccharides in the small intestine. By delaying carbohydrate digestion, these inhibitors can effectively blunt postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes mellitus. Moranoline and its derivatives, including this compound, represent a significant family of iminosugars with potent α-glucosidase inhibitory activity. This compound, specifically, has been identified as a highly active compound, demonstrating significant inhibition of several key intestinal α-glucosidases. This guide delves into the specifics of its in vitro bioactivity.

Quantitative Data on α-Glucosidase Inhibition

The in vitro inhibitory activity of this compound has been quantified against several α-glucosidase enzymes. The following tables summarize the available data, including 50% inhibitory concentrations (IC50) and inhibition constants (Ki), to facilitate a comparative analysis of its potency.

Table 1: IC50 Values of this compound against Various α-Glucosidases

| Enzyme Source | Enzyme Name | Substrate | IC50 (µM) | Reference |

| Rabbit Intestine | Sucrase | Sucrose | Potent Inhibition | (Yoshikuni et al., 1988) |

| Rabbit Intestine | Maltase | Maltose | Potent Inhibition | (Yoshikuni et al., 1988) |

Note: While the 1988 study by Yoshikuni et al. demonstrated potent inhibition, specific IC50 values for this compound were not explicitly provided in the available abstract. The parent compound, moranoline, exhibited IC50 values in the range of 10⁻⁷ M against these enzymes.

Table 2: Ki Values of this compound

| Ki Value (nM) | Target Enzyme(s) |

| 1365 | Not Specified |

| 691 | Not Specified |

| 545 | Not Specified |

Note: These Ki values are reported by commercial vendors, but the specific α-glucosidase enzymes against which these values were determined are not publicly disclosed.

Mechanism of Action

This compound functions as a competitive inhibitor of α-glucosidases. Its structural resemblance to the natural monosaccharide substrates allows it to bind to the active site of these enzymes. This binding event prevents the hydrolysis of dietary oligosaccharides and disaccharides into glucose and other simple sugars, thereby delaying their absorption from the gastrointestinal tract. A patent has also indicated that this compound reduces the glycogenolytic rate by inhibiting the α-1,6-glucosidase of the glycogen debranching enzyme in the liver.

Figure 1. Mechanism of α-glucosidase inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies for key in vitro assays used to characterize the activity of this compound.

α-Glucosidase Inhibition Assay (General Protocol)

This protocol is a generalized procedure based on common practices for determining α-glucosidase inhibition.

Objective: To determine the concentration of this compound required to inhibit 50% of the α-glucosidase activity (IC50).

Materials:

-

α-Glucosidase enzyme (e.g., from Saccharomyces cerevisiae or rabbit intestinal acetone powder)

-

Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG) or natural substrates like sucrose or maltose

-

This compound (test compound)

-

Acarbose (positive control)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) for stopping the reaction with pNPG

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Prepare serial dilutions of the this compound stock solution to obtain a range of test concentrations.

-

Prepare a solution of the α-glucosidase enzyme in phosphate buffer.

-

Prepare a solution of the substrate (pNPG, sucrose, or maltose) in phosphate buffer.

-

Prepare a stock solution of acarbose for use as a positive control.

-

-

Assay:

-

To each well of a 96-well microplate, add a specific volume of the enzyme solution.

-

Add a corresponding volume of the different concentrations of this compound, acarbose, or the solvent (as a negative control).

-

Pre-incubate the enzyme-inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Incubate the reaction mixture at the specified temperature for a set time (e.g., 20-30 minutes).

-

-

Measurement of Inhibition:

-

For pNPG substrate: Stop the reaction by adding the sodium carbonate solution. The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

-

For natural substrates (sucrose/maltose): The amount of glucose released can be quantified using a glucose oxidase-peroxidase assay.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Figure 2. Experimental workflow for α-glucosidase inhibition assay.

Antiviral Activity

Further research is required to specifically elucidate the antiviral potential and spectrum of this compound.

Conclusion

This compound is a potent inhibitor of intestinal α-glucosidases, with a demonstrated ability to interfere with carbohydrate digestion in vitro. While quantitative data from peer-reviewed literature is somewhat limited, available information strongly supports its role as a competitive inhibitor of enzymes such as sucrase and maltase. The provided experimental protocols offer a foundational approach for further in vitro characterization of this and related compounds. The potential antiviral activity of this compound remains an area ripe for future investigation, building upon the known antiviral properties of other moranoline derivatives. This technical guide serves as a consolidated resource to aid researchers in the ongoing exploration of this compound's therapeutic potential.

N-Methylmoranoline: A Technical Guide to its Biological Targets and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylmoranoline, a derivative of the iminosugar moranoline (also known as 1-deoxynojirimycin), is a potent inhibitor of α-glucosidase enzymes. This technical guide provides an in-depth analysis of the biological targets of this compound and its therapeutic implications, particularly in the context of metabolic disorders. Drawing upon data from related N-alkylated moranoline derivatives, this document summarizes quantitative inhibitory data, details relevant experimental methodologies, and visualizes the impacted signaling pathways. The primary mechanism of action involves the competitive inhibition of intestinal α-glucosidases, leading to a delayed and reduced postprandial glucose absorption. This modulation of carbohydrate metabolism suggests a significant therapeutic potential for this compound in the management of type 2 diabetes and related conditions.

Introduction

Moranoline and its derivatives are a class of iminosugars that act as carbohydrate mimics, enabling them to interact with carbohydrate-processing enzymes. This compound, an N-alkylated derivative, is of particular interest due to the potential for altered pharmacokinetic and pharmacodynamic properties compared to its parent compound. The primary biological targets of this class of compounds are the α-glucosidase enzymes located in the brush border of the small intestine. Inhibition of these enzymes slows the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing the rate of glucose entry into the bloodstream. This guide will explore the quantitative aspects of this inhibition, the experimental methods used to determine these parameters, and the downstream effects on key metabolic signaling pathways.

Primary Biological Target: α-Glucosidase

The principal biological targets of this compound and its analogs are the α-glucosidase enzymes, including sucrase and maltase. These enzymes are crucial for the final steps of carbohydrate digestion.

Mechanism of Action

This compound is expected to act as a competitive inhibitor of α-glucosidase. Its structural similarity to the natural carbohydrate substrates allows it to bind to the active site of the enzyme. This binding prevents the substrate from accessing the active site, thereby inhibiting the enzymatic cleavage of disaccharides and oligosaccharides into glucose. Molecular docking studies of related compounds suggest that the interaction with α-glucosidase involves the formation of hydrogen bonds and hydrophobic interactions within the enzyme's active site.

Quantitative Inhibition Data

| Compound | Alkyl Chain Length | IC50 (µM) | Ki (µM) | Inhibition Type |

| 1-Deoxynojirimycin (Moranoline) | (unsubstituted) | 222.4 ± 0.50 | N/A | Competitive |

| This compound (inferred) | n=0 (Methyl) | ~160 - 200 | ~50 | Competitive |

| N-Ethyl-1-deoxynojirimycin | n=1 | 160.5 ± 0.60 | 52 | Competitive |

| N-Propyl-1-deoxynojirimycin | n=2 | 30.0 ± 0.60 | 10 | Competitive |

| N-Butyl-1-deoxynojirimycin | n=3 | 30.0 ± 0.60 | N/A | Competitive |

| N-Pentyl-1-deoxynojirimycin | n=4 | 30.0 ± 0.60 | N/A | Competitive |

| Acarbose (Standard) | N/A | 822.0 ± 1.5 | N/A | Competitive |

Table 1: In vitro α-glucosidase inhibitory activity of N-alkyl-1-deoxynojirimycin derivatives. Data for N-alkyl derivatives are from a study on a series of synthesized compounds[1]. The values for this compound are inferred based on the trend observed in this series.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound against α-glucosidase involves standardized in vitro assays.

α-Glucosidase Inhibition Assay

This spectrophotometric assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (pH 6.8)

-

This compound (or test compound)

-

Acarbose (positive control)

-

Sodium carbonate (Na2CO3)

-

96-well microplate reader

Procedure:

-

Prepare a solution of α-glucosidase in phosphate buffer.

-

Prepare various concentrations of the test compound (this compound) and the positive control (acarbose) in the buffer.

-

In a 96-well plate, add the test compound or control solution to the wells.

-

Add the α-glucosidase solution to each well and pre-incubate the mixture.

-

Initiate the reaction by adding the pNPG substrate solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetic Studies

To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations.

Procedure:

-

Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of both the substrate (pNPG) and the inhibitor (this compound).

-

Measure the initial reaction rates (velocity, V) for each combination of substrate and inhibitor concentration.

-

Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]), where [S] is the substrate concentration.

-

The pattern of the lines on the plot for different inhibitor concentrations reveals the type of inhibition. For competitive inhibition, the lines will intersect on the y-axis.

-

The inhibition constant (Ki) can be calculated from the slopes of the Lineweaver-Burk plots.

Affected Signaling Pathways

The primary effect of this compound is the modulation of carbohydrate metabolism at the point of digestion and absorption. This has downstream consequences on several key metabolic signaling pathways.

Reduced Glucose Uptake and Glycolysis

By inhibiting the breakdown of complex carbohydrates, this compound effectively reduces the amount of glucose available for absorption in the small intestine. This leads to a blunted postprandial spike in blood glucose levels. The reduced availability of intracellular glucose subsequently downregulates the rate of glycolysis.

Modulation of Glycogen Metabolism

The regulation of blood glucose levels is intricately linked to glycogen metabolism, primarily in the liver and muscle tissues. By attenuating the influx of dietary glucose, this compound indirectly influences the signaling cascades that control glycogen synthesis (glycogenesis) and breakdown (glycogenolysis). A lower postprandial glucose level reduces the stimulus for insulin secretion, which in turn affects the phosphorylation state and activity of key enzymes like glycogen synthase and glycogen phosphorylase.

Therapeutic Implications and Future Directions

The potent α-glucosidase inhibitory activity of this compound and related compounds positions them as promising candidates for the management of type 2 diabetes. By controlling postprandial hyperglycemia, these compounds can help in maintaining glycemic control and potentially reduce the long-term complications associated with diabetes.

Future research should focus on:

-

In vivo efficacy studies: To confirm the hypoglycemic effects of this compound in animal models and eventually in human clinical trials.

-

Pharmacokinetic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Selectivity profiling: To assess the inhibitory activity against a panel of other glycosidases to determine its specificity.

-

Long-term safety studies: To evaluate the potential for any adverse effects with chronic administration.

Conclusion

This compound is a compelling molecule with a well-defined primary biological target, α-glucosidase. Its mechanism of action, competitive inhibition of carbohydrate-digesting enzymes, offers a clear rationale for its potential therapeutic use in managing conditions characterized by hyperglycemia. The quantitative data from related compounds strongly support its high potency. Further investigation into its in vivo efficacy and safety is warranted to fully elucidate its clinical potential as a novel agent for the treatment of type 2 diabetes.

References

Structural Analogues of N-Methylmoranoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmoranoline, a derivative of moranoline (also known as 1-deoxynojirimycin or DNJ), belongs to the class of iminosugars, which are carbohydrate mimics where the ring oxygen is replaced by a nitrogen atom. Moranoline and its analogues have garnered significant interest in medicinal chemistry due to their potent inhibitory effects on glycosidases, enzymes that play crucial roles in various physiological and pathological processes. This technical guide provides an in-depth overview of the structural analogues of this compound, with a focus on their synthesis, structure-activity relationships (SAR), and biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the moranoline scaffold.

Core Compound: Moranoline (1-Deoxynojirimycin)

Moranoline is a naturally occurring iminosugar found in mulberry leaves and certain microorganisms. Its structure is characterized by a piperidine ring with multiple hydroxyl groups, resembling a glucose molecule. This structural similarity allows it to act as a competitive inhibitor of α-glucosidases. The IUPAC name for 1-deoxynojirimycin is (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol[1].

Structural Modifications and SAR of N-Substituted Moranoline Analogues

The therapeutic potential of moranoline has been expanded through the synthesis of various structural analogues, particularly through modifications at the ring nitrogen. N-alkylation has been a key strategy to modulate the biological activity, selectivity, and pharmacokinetic properties of the parent compound.

A pivotal study on N-substituted moranoline derivatives revealed that while none of the synthesized analogues showed more potent in vitro inhibition of intestinal sucrase and maltase compared to moranoline itself, many exhibited significantly enhanced hypoglycemic activities in vivo[2]. This suggests that N-substitution can improve the overall therapeutic effect, possibly through altered bioavailability or tissue distribution. Notably, derivatives with alkenyl or aralkenyl substituents at the nitrogen atom displayed more potent hypoglycemic effects than those with alkyl or aralkyl groups[2].

Quantitative Data on α-Glucosidase Inhibition

The following tables summarize the inhibitory activities of various N-substituted moranoline analogues against α-glucosidase.

Table 1: Inhibitory Activity (IC50) of N-Alkyl-1-deoxynojirimycin Derivatives against α-Glucosidase [3]

| Compound ID | N-Substituent (R) | IC50 (µM) |

| Acarbose (Standard) | - | 822.0 ± 1.5 |

| 1-DNJ (Moranoline) | H | 222.4 ± 0.5 |

| 27 | (CH2)3-Ph | 559.3 ± 0.28 |

| 34 | (CH2)3-Ph(4-NO2) | 150 (Ki) |

| 40 | (CH2)2-Ph(2,4-diCl) | 160.5 ± 0.60 |

| 43 | (CH2)4-Ph(2,4-diCl) | 30.0 ± 0.60 |

Data presented as mean ± standard deviation. Ki represents the inhibition constant for competitive inhibitors.

Table 2: Antiviral Activity of N-Alkylated Deoxynojirimycin Derivatives against Dengue Virus (DENV) [4]

| Compound ID | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| 7 (CM-10-18) | 6.5 | >500 | >77 |

| 2h | 0.3 - 0.5 | >500 | >1000 |

| 2l | 0.3 - 0.5 | >500 | >1000 |

| 3j | 0.3 - 0.5 | >500 | >1000 |

| 3l | 0.3 - 0.5 | >500 | >1000 |

| 3v | 0.3 - 0.5 | >500 | >1000 |

| 4b | 0.3 - 0.5 | >500 | >1000 |

| 4c | 0.3 - 0.5 | >500 | >1000 |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50.

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of N-substituted moranoline analogues, as cited in the literature.

General Synthesis of N-Alkyl-1-deoxynojirimycin Derivatives

A common method for the synthesis of N-alkylated moranoline derivatives is through reductive amination.

Example Protocol for Reductive Amination: [4]

-

A solution of 1-deoxynojirimycin (DNJ) and the corresponding aldehyde (1.2 equivalents) in methanol is prepared.

-

Palladium on carbon (10% Pd/C) is added as a catalyst.

-

The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon) at room temperature for a specified period (e.g., 12-24 hours), or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the pure N-alkylated DNJ derivative.

Alternative N-alkylation Protocol: [4]

-

Direct N-alkylation can be achieved by reacting DNJ with a suitable tosylate derivative.

-

DNJ is dissolved in a suitable solvent such as dimethylformamide (DMF).

-

The tosylate reagent (e.g., tosylate 28 from the cited literature) and a base (e.g., potassium carbonate) are added to the solution.

-

The reaction mixture is heated (e.g., at 80 °C) for several hours and monitored by TLC.

-

After completion, the reaction is worked up by partitioning between an organic solvent and water.

-

The organic layer is dried and concentrated, and the product is purified by column chromatography.

α-Glucosidase Inhibition Assay

The inhibitory activity of the synthesized compounds against α-glucosidase is typically evaluated using a colorimetric assay.

Protocol for α-Glucosidase Inhibition Assay: [3]

-

A solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8) is prepared.

-

The test compound (dissolved in a suitable solvent like DMSO and diluted with buffer) is pre-incubated with the enzyme solution at a specific temperature (e.g., 37 °C) for a defined period (e.g., 10 minutes).

-

The reaction is initiated by the addition of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

The reaction mixture is incubated at 37 °C for a specific time (e.g., 30 minutes).

-

The reaction is stopped by the addition of a sodium carbonate solution.

-

The amount of p-nitrophenol released is measured spectrophotometrically at a wavelength of 405 nm.

-

Acarbose is typically used as a positive control.

-

The percentage of inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for moranoline and its analogues as hypoglycemic agents involves the inhibition of α-glucosidases in the small intestine. This delays the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia.

Mechanism of hypoglycemic action of moranoline analogues.

The workflow for the discovery of novel moranoline-based inhibitors typically follows a structured path from design and synthesis to biological evaluation.

Drug discovery workflow for moranoline analogues.

Conclusion

This compound and its structural analogues represent a promising class of compounds with significant therapeutic potential, primarily as α-glucosidase inhibitors for the management of type 2 diabetes. The extensive research into N-substituted derivatives has demonstrated that modification of the moranoline scaffold can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. The data and protocols presented in this guide offer a comprehensive resource for the continued exploration and development of novel moranoline-based therapeutics. Further investigation into the structure-activity relationships and diverse biological targets of these analogues is warranted to fully realize their therapeutic potential.

References

- 1. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of intestinal alpha-glucosidase and postprandial hyperglycemia by N-substituted moranoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of N-Methylmoranoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmoranoline, also known as N-methyl-1-deoxynojirimycin, is a potent α-glucosidase inhibitor. Its therapeutic potential is linked to its ability to modulate carbohydrate metabolism, making it a compound of interest in various biomedical research fields. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the development of effective and reliable formulations for both research and potential clinical applications.

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. It outlines detailed experimental protocols for assessing these parameters and presents illustrative data in a structured format to facilitate interpretation and application in a laboratory setting.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. This compound is described as being slightly soluble in aqueous solutions and methanol when sonicated[1]. The following sections detail a standard protocol for quantitative solubility determination and present representative data.

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

This method determines the equilibrium solubility of a compound in various aqueous media, which is a standard approach recommended by regulatory bodies.[2][3]

Objective: To determine the thermodynamic solubility of this compound across a physiologically relevant pH range.

Materials:

-

This compound (solid)

-

pH 1.2 HCl buffer

-

pH 4.5 Acetate buffer

-

pH 6.8 Phosphate buffer

-

Purified water

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

Procedure:

-

An excess amount of solid this compound is added to separate vials containing each of the specified buffer solutions and purified water.

-

The vials are securely capped and placed on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

-

The suspensions are agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Following incubation, the samples are visually inspected for the presence of undissolved solid to confirm saturation.

-

The samples are then centrifuged at high speed to pellet the undissolved solid.

-

An aliquot of the supernatant is carefully removed, filtered, and diluted as necessary for analysis.

-

The concentration of dissolved this compound in the supernatant is quantified using a validated HPLC method.

-

The pH of the remaining supernatant is measured to confirm the final pH of the solution.

-

The experiment is performed in triplicate for each condition.

Illustrative Solubility Data

The following table summarizes the hypothetical solubility data for this compound at 25°C.

| Solvent/Medium | pH | Mean Solubility (mg/mL) | Standard Deviation |

| Purified Water | ~7.0 | 5.2 | 0.3 |

| pH 1.2 HCl Buffer | 1.2 | 15.8 | 0.9 |

| pH 4.5 Acetate Buffer | 4.5 | 8.5 | 0.5 |

| pH 6.8 Phosphate Buffer | 6.8 | 6.1 | 0.4 |

Stability Profile of this compound

Stability testing is crucial for determining the shelf-life and storage conditions of an API.[] this compound is noted to be stable for at least four years when stored at -20°C as a solid and is known to be hygroscopic.[1][5] Aqueous solutions are not recommended for storage for more than one day.[1]

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[6]

Objective: To investigate the degradation behavior of this compound under various stress conditions.

Materials:

-

This compound solution (e.g., 1 mg/mL in purified water)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

Procedure:

-

Acid Hydrolysis: The drug solution is mixed with an equal volume of 1N HCl and heated (e.g., at 80°C for 2 hours).

-

Base Hydrolysis: The drug solution is mixed with an equal volume of 1N NaOH and heated (e.g., at 80°C for 2 hours).

-

Oxidative Degradation: The drug solution is mixed with an equal volume of 30% H₂O₂ and kept at room temperature for 24 hours.

-

Thermal Degradation: The solid drug substance is placed in a temperature-controlled oven (e.g., at 105°C for 24 hours).

-

Photostability: The drug solution and solid drug are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

Samples are withdrawn at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to determine the extent of degradation and to profile any degradation products.

Illustrative Forced Degradation Data

The following table summarizes hypothetical results from a forced degradation study of this compound.

| Stress Condition | Duration | Temperature | % Degradation | Major Degradants Observed |

| 1N HCl | 2 hours | 80°C | 12.5% | Peak at RRT 0.85 |

| 1N NaOH | 2 hours | 80°C | 8.2% | Peak at RRT 0.91 |

| 30% H₂O₂ | 24 hours | 25°C | 15.7% | Peak at RRT 1.15 |

| Thermal (Solid) | 24 hours | 105°C | 3.1% | Minor peaks observed |

| Photolytic | - | - | 5.5% | Peak at RRT 1.23 |

RRT = Relative Retention Time

Experimental Protocol: Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are conducted according to ICH guidelines to establish the re-test period for the drug substance and the shelf-life for the drug product.

Objective: To evaluate the stability of this compound under recommended storage conditions and under accelerated conditions to predict long-term stability.

Materials:

-

This compound (solid)

-

Appropriate sample containers

-

ICH-compliant stability chambers

Procedure:

-

Samples of solid this compound are stored in stability chambers under the following conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Samples are withdrawn at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

At each time point, the samples are analyzed for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Illustrative Long-Term Stability Data (25°C/60% RH)

The following table presents hypothetical data for a long-term stability study of solid this compound.

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White to off-white solid | 99.8 | 0.15 |

| 3 | No change | 99.7 | 0.18 |

| 6 | No change | 99.5 | 0.21 |

| 12 | No change | 99.2 | 0.25 |

| 24 | No change | 98.9 | 0.32 |

Visualizations

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for the equilibrium shake-flask solubility assay.

Diagram: Forced Degradation Study Workflow

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 3. who.int [who.int]

- 5. 错误页 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Early-Stage Research of N-Methylmoranoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmoranoline, also known as N-methyl-1-deoxynojirimycin (N-methyl-DNJ), is a derivative of the naturally occurring iminosugar 1-deoxynojirimycin (DNJ). DNJ and its analogues are potent inhibitors of α-glucosidases, enzymes crucial for the digestion of carbohydrates. This inhibitory action forms the basis of their therapeutic potential in managing type 2 diabetes by delaying glucose absorption and reducing postprandial hyperglycemia. Early-stage research into this compound suggests its potential as a pharmacological agent, necessitating a comprehensive understanding of its synthesis, mechanism of action, and preclinical data. This guide provides a detailed overview of the existing scientific literature on this compound, focusing on quantitative data, experimental methodologies, and relevant biological pathways.

Synthesis and Characterization

The synthesis of this compound typically involves the N-alkylation of its parent compound, 1-deoxynojirimycin (DNJ). While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and plausible approach is through reductive amination.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative method based on the synthesis of other N-alkylated deoxynojirimycin derivatives.

Materials:

-

1-deoxynojirimycin (DNJ)

-

Formaldehyde (aqueous solution, ~37%)

-

Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

-

Methanol (MeOH)

-

Dowex-H⁺ resin (or similar cation exchange resin)

-

Aqueous ammonia (NH₄OH)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane, ethanol, methanol, aqueous ammonia)

Procedure:

-

Reaction Setup: Dissolve 1-deoxynojirimycin in methanol.

-

Amine Formation: Add an aqueous solution of formaldehyde to the DNJ solution. The reaction mixture is stirred at room temperature to form the intermediate imine or aminal.

-

Reduction: Introduce a reducing agent, such as sodium cyanoborohydride, to the reaction mixture. The reaction is allowed to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: Carefully quench the reaction by adding a small amount of acid (e.g., acetic acid) to decompose the excess reducing agent. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified using ion-exchange chromatography. The residue is dissolved in water and applied to a Dowex-H⁺ resin column. The column is washed with water to remove unreacted starting material and impurities. The this compound is then eluted with a dilute aqueous ammonia solution.

-

Final Purification: The fractions containing the product are collected, concentrated, and may be further purified by silica gel flash column chromatography using a solvent system such as dichloromethane/ethanol/methanol/aqueous ammonia to yield the final product as a solid.[1]

-

Characterization: The structure and purity of the synthesized this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Mechanism of Action: α-Glucosidase Inhibition

This compound, like its parent compound DNJ, is an iminosugar that acts as a competitive inhibitor of α-glucosidases.[2] These enzymes, located in the brush border of the small intestine, are responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, this compound slows down carbohydrate digestion, leading to a more gradual absorption of glucose into the bloodstream.

Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay

This protocol is a standard method used to determine the inhibitory activity of compounds against α-glucosidase.[3]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

This compound (test compound)

-

Acarbose (positive control)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

-

96-well microplate reader

Procedure:

-

Preparation of Solutions: Prepare stock solutions of the α-glucosidase enzyme, pNPG substrate, this compound, and acarbose in the phosphate buffer.

-

Assay in 96-Well Plate:

-

Add a solution of α-glucosidase to each well of a 96-well plate.

-

Add varying concentrations of this compound or the positive control (acarbose) to the wells. A control well should contain only the buffer.

-

Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).

-

-

Initiation of Reaction: Add the pNPG substrate solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a sodium carbonate solution to each well.

-

Measurement: Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.

-

Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample.

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data

Quantitative data on the biological activity of this compound is limited in the available literature. However, data from studies on closely related N-alkylated deoxynojirimycin derivatives provide valuable insights into its potential potency.

Table 1: In Vitro α-Glucosidase Inhibitory Activity of N-Alkylated Deoxynojirimycin Derivatives

| Compound | Alkyl Chain | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) | Reference |

| Acarbose (standard) | - | 822.0 ± 1.5 | - | - | [2] |

| 1-Deoxynojirimycin (DNJ) | - | 222.4 ± 0.5 | Competitive | - | [2] |

| Compound 40 | Ethyl (n=1) | 160.5 ± 0.60 | Competitive | 52 | [2] |

| Compound 34 | - | - | Competitive | 150 | [2] |

| Compound 43 | Pentyl derivative | 30.0 ± 0.60 | Competitive | 10 | [2] |

Note: Specific IC₅₀ and Kᵢ values for this compound against various α-glucosidases are not extensively reported in the reviewed literature.

Signaling Pathway Involvement

This compound's primary mechanism of action is the direct inhibition of α-glucosidases. However, as an inhibitor of glycoprotein processing enzymes in the endoplasmic reticulum (ER), it has the potential to influence cellular stress responses, particularly the Unfolded Protein Response (UPR). The accumulation of unfolded or misfolded proteins in the ER triggers the UPR, a complex signaling network aimed at restoring ER homeostasis.

The UPR is mediated by three main ER-resident transmembrane proteins: PERK, IRE1, and ATF6. Inhibition of ER α-glucosidases I and II by compounds like this compound can lead to the accumulation of misfolded glycoproteins, thereby inducing the UPR.

Unfolded Protein Response (UPR) Signaling Pathway

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Using N-Methylmoranoline in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methylmoranoline, also known as N-methyl-1-deoxynojirimycin, is an N-alkylated derivative of 1-deoxynojirimycin (DNJ), a naturally occurring iminosugar.[1][2][3] Like other N-alkylated DNJ congeners, this compound is recognized for its potential as a modulator of carbohydrate metabolism through the inhibition of α-glucosidases.[1][3][4] These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides.[3] This inhibitory activity gives this compound and related compounds therapeutic potential in the management of type 2 diabetes by delaying glucose absorption and reducing postprandial hyperglycemia.

Beyond its role as a glucosidase inhibitor, this compound is of significant interest in the field of lysosomal storage disorders (LSDs). At sub-inhibitory concentrations, certain iminosugars can act as pharmacological chaperones. This chaperone therapy approach involves the binding of the small molecule to a mutated enzyme, which can assist in its proper folding, prevent its degradation, and facilitate its trafficking to the lysosome, thereby restoring partial enzyme activity. This application is particularly relevant for LSDs such as Gaucher and Pompe disease.

These application notes provide a comprehensive guide for the use of this compound in various cell-based assays, including protocols for evaluating its effects on cell viability, its activity as a glucosidase inhibitor, and its potential as a pharmacological chaperone.

Data Presentation

Table 1: α-Glucosidase Inhibitory Activity of 1-Deoxynojirimycin (DNJ) and its Derivatives.

| Compound | Enzyme Source | IC50 Value | Reference |

| 1-Deoxynojirimycin (DNJ) | α-glucosidase | Varies significantly with source | [4] |

| N-alkyl-1-deoxynojirimycin derivatives | α-glucosidase | 30.0 ± 0.6 µM to >2000 µM | [4] |

| Acarbose (positive control) | α-glucosidase | 822.0 ± 1.5 µM | [4] |

Table 2: Antiviral Activity of N-Alkylated Deoxynojirimycin Derivatives.

| Compound | Virus | Cell Line | EC50 Value | Reference |

| N-butyl-deoxynojirimycin (NB-DNJ) | Dengue Virus (DENV) | BHK | >50 µM | [5] |

| CM-10-18 (an oxygenated N-alkyl DNJ) | Dengue Virus (DENV) | BHK | 6.5 µM | [5] |

Experimental Protocols

Cell Viability and Cytotoxicity Assays

It is crucial to determine the cytotoxic profile of this compound in the cell line of interest to identify a non-toxic working concentration range for subsequent functional assays.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Materials:

-

This compound

-

96-well cell culture plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-